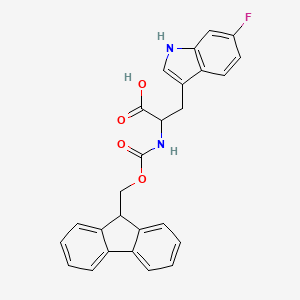

Fmoc-6-fluoro-DL-tryptophan

Description

Significance of Non-Canonical Amino Acids in Advancing Biological Inquiry

The twenty canonical amino acids (cAAs) encoded by the universal genetic code form the fundamental building blocks of proteins, dictating their structure and function. nih.gov However, the chemical diversity of these 20 amino acids is limited. Non-canonical amino acids (ncAAs), also known as unnatural amino acids, represent a significant expansion of this chemical repertoire. nih.gov By incorporating ncAAs into peptides and proteins, scientists can introduce novel chemical functionalities, such as keto groups, azides, alkynes, and halogen atoms. nih.gov

This expansion of the genetic code is a powerful strategy in synthetic biology and chemical biology. researchgate.net It allows for the precise, site-specific modification of proteins, enabling researchers to probe and engineer biological systems with unprecedented control. mdpi.com The applications of ncAAs are vast and growing, including the development of more stable and potent therapeutic peptides, the creation of proteins with enhanced catalytic abilities, and the design of molecular probes for bioimaging and studying molecular interactions in vitro and in vivo. mdpi.comoup.com

The Strategic Role of Halogenated Amino Acids in Peptide and Protein Sciences

Among the diverse array of ncAAs, halogenated amino acids have emerged as particularly valuable tools. nih.gov The introduction of a halogen atom, such as fluorine, chlorine, or bromine, onto an amino acid side chain can profoundly influence the physicochemical properties of the resulting peptide or protein. nih.govdovepress.com Halogenation can enhance thermal stability, increase resistance to proteolytic degradation, and modulate the binding affinity and selectivity of peptides for their biological targets. nih.govmdpi.com

Fluorine, in particular, offers unique advantages. Due to its small size (similar to a hydrogen atom) and high electronegativity, the substitution of hydrogen with fluorine is a subtle modification that can lead to significant electronic perturbations without causing major structural disruption. anu.edu.au This makes fluorinated amino acids, like 6-fluorotryptophan, excellent probes for studying protein structure and dynamics using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. anu.edu.auacs.org The absence of a natural fluorine background in biological systems provides a clear window for observing the local environment of the labeled protein. anu.edu.auacs.org

Conceptual Framework of Tryptophan Analogues for Biophysical and Biochemical Applications

Tryptophan is one of the three naturally fluorescent amino acids and is often a critical residue in protein structure and function. acs.orgpnas.org Its intrinsic fluorescence is highly sensitive to the local environment, making it a valuable natural probe. pnas.org However, the presence of multiple tryptophan residues in a single protein can complicate the interpretation of fluorescence data. acs.orgnih.gov

To overcome this, scientists have developed a wide range of tryptophan analogues. These synthetic molecules often possess more favorable photophysical properties, such as shifted absorption and emission spectra, higher quantum yields, and improved photostability. acs.orgrsc.org By strategically replacing a native tryptophan with a designed analogue, researchers can isolate specific signals and gain more precise insights into protein folding, conformational changes, and interactions with other molecules. acs.org

6-fluorotryptophan, the core of Fmoc-6-fluoro-DL-tryptophan, is a prime example of such an analogue. It has been used extensively as a probe in ¹⁹F NMR studies to investigate ligand-protein interactions and conformational heterogeneity in proteins. anu.edu.aunih.gov For example, it was used to label the four tryptophan residues in rat cellular retinol-binding protein II (CRBP II) to study the structural consequences of ligand binding. nih.gov The minimal structural perturbation caused by the fluorine atom ensures that the protein's native structure and function are largely preserved, making it a reliable reporter for biophysical studies. anu.edu.au

| Tryptophan Analogue | Application | Key Finding | Reference |

|---|---|---|---|

| 6-fluorotryptophan | ¹⁹F NMR spectroscopy of rat cellular retinol-binding protein II (CRBP II) | Ligand binding caused residue-specific changes in the chemical shifts of the fluorinated tryptophan residues, allowing for detailed analysis of protein-ligand interactions. | nih.gov |

| 4-, 5-, 6-, and 7-fluorotryptophan | ¹⁹F NMR to probe conformational heterogeneity in proteases | Spectra indicated that an indole (B1671886) ring flip is a common conformational state in certain proteases, which is suppressed by inhibitor binding. | anu.edu.auacs.org |

| 6-fluorotryptophan | Inhibition of serotonin (B10506) synthesis | In vivo administration to rats induced a transient depletion of serotonin in the brain, demonstrating its effect on metabolic pathways. | apexbt.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQAUDMHOJUTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219392-55-8 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Fmoc 6 Fluoro Dl Tryptophan and Its Derivatives

Strategies for Nα-Fluorenylmethoxycarbonyl (Fmoc) Protection in Amino Acid Synthesis

The Nα-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes. nih.govbiosynth.com Its introduction and removal are critical steps that require careful optimization to ensure high purity and yield of the final peptide.

Regioselective Functionalization and Protecting Group Orthogonality

Protecting group orthogonality is a cornerstone of complex molecule synthesis, including peptide synthesis. biosynth.com It ensures that specific protecting groups can be removed without affecting others, allowing for precise, site-specific modifications. biosynth.comsigmaaldrich.com In the context of Fmoc-based SPPS, the temporary Nα-Fmoc group is removed by a base, typically piperidine (B6355638), while side-chain protecting groups and the resin linker are stable to these conditions but labile to acid. biosynth.comtotal-synthesis.com

For tryptophan derivatives, the indole (B1671886) side chain can be susceptible to modification during peptide synthesis. While the indole nitrogen is not highly nucleophilic, protection is sometimes necessary to prevent side reactions, especially during acid-mediated cleavage from the resin. sigmaaldrich.com The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the indole nitrogen of tryptophan, providing stability during synthesis and being readily removable during the final acid cleavage step. google.com

The selection of orthogonal protecting groups is crucial for synthesizing complex peptides, such as those that are cyclic or branched. sigmaaldrich.com Groups like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) and Mmt (4-methoxytrityl) can be used to protect the side chains of amino acids like lysine (B10760008) or aspartic acid. sigmaaldrich.combiotage.com These can be selectively removed on-resin to allow for side-chain modification, such as cyclization or branching, without affecting the Fmoc-protected N-terminus or other acid-labile side-chain protecting groups. sigmaaldrich.combiotage.com

Optimization of Fmoc Introduction Protocols

The introduction of the Fmoc group to an amino acid is typically achieved using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.comwikipedia.org While effective, these methods can lead to side reactions such as the formation of Fmoc-dipeptides or Lossen-type rearrangements, which result in impurities that can be difficult to remove. nih.gov

To minimize these side reactions, several optimized protocols have been developed. One approach involves the intermediate silylation of the amino acid's carboxylic acid group to prevent its unwanted activation during the Fmoc protection of the amine. nih.gov Another strategy focuses on using alternative activating reagents, such as oxime-based reagents, to replace N-hydroxysuccinimide activation for a cleaner introduction of the Fmoc group. nih.gov

The conditions for the Fmoc protection reaction, including the choice of base and solvent, are also critical. Schotten-Baumann conditions, which typically involve an aqueous bicarbonate solution with an organic solvent like dioxane or DMF, are commonly used. total-synthesis.com Anhydrous conditions with a base such as pyridine (B92270) in a solvent like dichloromethane (B109758) are also employed. total-synthesis.com Recent research has explored more environmentally friendly "green" synthesis methods, utilizing phosphate (B84403) buffers and ethanol, which have shown promising results for the Fmoc conjugation of various amino acids. researchgate.net

For the synthesis of Fmoc-Trp(Boc)-OH, a process has been described where the tryptophan derivative, with its indole nitrogen already protected by a Boc group, is reacted with Fmoc-OSu in the presence of an aqueous alkali metal carbonate solution in a solvent like acetonitrile (B52724) or dioxane. google.com This method provides a direct route to the desired protected amino acid.

Chemical Synthesis of 6-Fluoro-DL-tryptophan Scaffolds

The synthesis of fluorinated tryptophan derivatives is of significant interest due to the unique properties that fluorine imparts on the molecule. The 6-fluoro isomer, in particular, has been a focus of synthetic efforts.

Nucleophilic Fluorination Approaches for Indole Modification

Direct fluorination of the indole ring is a challenging endeavor. However, several methods have been developed for the regioselective introduction of fluorine. Nucleophilic fluorination is a common strategy, often involving the displacement of a leaving group or the use of a metal-mediated process.

One approach to synthesizing 6-fluoroindole (B127801), a precursor to 6-fluoro-tryptophan, involves the fluorination of indole using electrophilic fluorinating agents like Selectfluor®. acs.org While this is an electrophilic approach, it is a key method for creating the fluorinated indole scaffold. Subsequent functionalization can then lead to the desired tryptophan derivative. Another method involves a lithiation/fluorination sequence on a protected indole to achieve regioselective fluorination. beilstein-journals.org

The synthesis of fluorinated indoles can also be achieved by constructing the indole ring from a fluorinated precursor. researchgate.net For example, 2-trifluoromethylindoles have been synthesized via a novel indole-ring formation reaction starting from fluorinated aniline (B41778) derivatives. clockss.org While this produces a trifluoromethylated indole, similar strategies can be envisioned for monofluorinated analogues.

A multi-step synthesis for 6-[¹⁸F]Fluoro-L-DOPA has been described which involves a nucleophilic fluorination step. d-nb.info Similar strategies could be adapted for the synthesis of 6-fluoro-DL-tryptophan. The synthesis of NIn-methyl-6-[¹⁸F]fluorotryptophan has been achieved via copper-mediated radiofluorination of a boronate precursor, highlighting a powerful method for introducing fluorine. nih.gov

Enantioselective Synthesis and Resolution of Tryptophan Derivatives

Since Fmoc-6-fluoro-DL-tryptophan is a racemic mixture, methods for resolving the enantiomers or for synthesizing a single enantiomer are crucial for many biological applications.

Enantioselective Synthesis: Asymmetric synthesis provides a direct route to enantiomerically pure amino acids. One powerful method is the use of chiral auxiliaries, such as the Schöllkopf chiral reagent, which has been successfully used for the asymmetric synthesis of tryptophan analogues. acs.org Another approach involves the alkylation of a chiral glycine (B1666218) equivalent. For instance, (R)- or (S)-Ni-BPB-Glycine complexes can be alkylated with a suitable indole derivative to produce the corresponding (R)- or (S)-tryptophan derivative with high enantioselectivity. nih.gov

Resolution of Racemates: Chromatographic resolution is a widely used technique for separating enantiomers. Chiral stationary phases (CSPs) based on macrocyclic glycopeptides like vancomycin (B549263) and teicoplanin have proven effective for the enantioseparation of tryptophan and its fluorinated analogs. mdpi.commdpi.com Studies have shown that under reversed-phase conditions, baseline separation of fluorinated tryptophan enantiomers can be achieved. mdpi.com The choice of mobile phase, particularly the organic modifier (methanol vs. acetonitrile), can significantly impact the separation. mdpi.com

Chemical resolution is another common method, where the racemic mixture is reacted with a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties. google.com However, this method is often less efficient than chromatographic or enzymatic methods. google.com

The following table summarizes different methods for the chiral separation of DL-tryptophan:

| Method | Principle | Chiral Selector/Reagent | Key Findings | Reference |

|---|---|---|---|---|

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector. | Highly sulfated cyclodextrins (HS-β-CD and HS-γ-CD) | Effective separation at low pH (2.5 and 4.0). | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Formation of mixed chelate complexes with a chiral ligand in the mobile phase. | Copper(II) and L-histidine | Excellent separation with good selectivity. | researchgate.net |

| HPLC with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral stationary phase. | Immobilized human serum albumin (HSA) | Successful separation of d- and l-tryptophan. | mdpi.com |

| HPLC with Chiral Mobile Phase Additive (CMPA) | Differential interaction with a chiral additive in the mobile phase. | Vancomycin | Successful resolution of D,L-tryptophan. | mdpi.com |

Incorporation into Solid-Phase Peptide Synthesis (SPPS) and Peptide Ligations

Once this compound is synthesized, it can be incorporated into peptides using standard Fmoc-based SPPS protocols. nih.govacs.org The use of an automated peptide synthesizer can streamline this process. cam.ac.uk The fluorinated amino acid is coupled to the growing peptide chain on the solid support after the removal of the N-terminal Fmoc group from the preceding amino acid. biosynth.com

During the final cleavage of the peptide from the resin and removal of side-chain protecting groups with a strong acid like trifluoroacetic acid (TFA), scavengers are typically added to prevent the modification of sensitive residues like tryptophan. sigmaaldrich.com The use of an indole-protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH, can suppress side reactions like sulfonation. sigmaaldrich.com

The incorporation of fluorinated tryptophan residues can be used to create peptides with enhanced properties. mdpi.com For example, the trifluoromethylthiolation of tryptophan residues has been shown to significantly increase the hydrophobicity of peptides. acs.orgnih.gov

Peptide ligation techniques, such as native chemical ligation, allow for the synthesis of larger proteins by joining smaller, synthetically accessible peptide fragments. mdpi.com A peptide fragment containing this compound could be synthesized via SPPS and then ligated to other peptide fragments to produce a larger, modified protein. acs.org

The following table summarizes key aspects of incorporating modified tryptophan derivatives into peptides:

| Aspect | Description | Considerations | Reference |

|---|---|---|---|

| SPPS Incorporation | Sequential coupling of Fmoc-protected amino acids on a solid support. | Standard Fmoc-SPPS protocols are generally applicable. Automated synthesis is common. | nih.govacs.org |

| Indole Protection | Protection of the tryptophan indole ring to prevent side reactions during synthesis and cleavage. | Fmoc-Trp(Boc)-OH is commonly used to prevent acid-catalyzed side reactions. | sigmaaldrich.comgoogle.com |

| Cleavage and Deprotection | Removal of the peptide from the resin and all protecting groups. | Typically done with TFA in the presence of scavengers to protect sensitive residues. | sigmaaldrich.com |

| Peptide Ligation | Joining of peptide fragments to create larger proteins. | Enables the incorporation of modified amino acids into large protein structures. | mdpi.comacs.org |

Design and Utilization of Fmoc-Protected Fluorotryptophan Building Blocks

The foundation of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), lies in the use of meticulously designed amino acid building blocks. nih.gov For the incorporation of 6-fluorotryptophan, the Nα-Fmoc-protected derivative is a cornerstone. The design of this building block involves several key considerations to ensure efficient and high-fidelity peptide assembly.

The primary Nα-protecting group, 9-fluorenylmethoxycarbonyl (Fmoc), is fundamental to the most common SPPS strategy. Its selection is based on its character as a base-labile urethane (B1682113) protecting group, which suppresses racemization during the activation and coupling stages of peptide bond formation. nih.govsemanticscholar.org This is part of an orthogonal protection scheme, where the temporary Fmoc group can be removed with a mild base (e.g., piperidine) without affecting the acid-labile protecting groups used for the amino acid side chains. nih.gov

The "design" of the building block also extends to the tryptophan indole side chain. The indole ring is susceptible to modification during the final acid-mediated cleavage step that releases the peptide from the resin. To prevent side reactions, a secondary protecting group on the indole nitrogen is often essential. The tert-butyloxycarbonyl (Boc) group is strongly recommended for this purpose, leading to the use of building blocks like Fmoc-Trp(Boc)-OH. peptide.com This prevents alkylation or other modifications of the electron-rich indole ring.

Furthermore, the strategic placement of fluorine on the tryptophan scaffold alters its electronic properties, hydrophobicity, and metabolic stability, and can serve as a powerful probe for ¹⁹F NMR studies of protein structure and interactions. acs.org The utilization of these building blocks in SPPS allows for the precise installation of 6-fluorotryptophan at any desired position within a peptide sequence. For creating more complex architectures, such as branched or cyclic peptides, these building blocks are used in concert with other amino acids bearing orthogonal side-chain protecting groups (e.g., ivDde, Mtt), which can be selectively removed on-resin to allow for site-specific modifications. sigmaaldrich.com

Table 1: Components of the this compound Building Block

| Component | Type | Function | Rationale for Use |

| 6-Fluoro-tryptophan | Amino Acid Core | The core structure providing unique biological or probing capabilities. | Fluorine substitution alters electronic properties and serves as an NMR probe. acs.org |

| Fmoc Group | Nα-Protecting Group | Prevents unwanted reactions at the N-terminus during coupling. | Base-labile (orthogonal to acid-labile side-chain groups) and suppresses racemization. nih.govsemanticscholar.org |

| Boc Group (optional) | Indole Side-Chain Protection | Protects the tryptophan indole ring from modification. | Prevents side reactions, particularly during final acid-mediated cleavage from the resin. peptide.com |

Mitigating Racemization and Side Reactions during Peptide Elongation

Racemization: The loss of stereochemical integrity at the α-carbon is a significant concern. Although urethane-based protectors like Fmoc are effective, racemization can still occur, especially for sensitive residues. To further suppress this, coupling reagents are almost always used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive derivative, 6-chloro-HOBt (6-Cl-HOBt). peptide.com

Base-Induced Side Reactions: The repeated use of a base to remove the Fmoc group can lead to undesirable side reactions. A prominent example is the formation of an aspartimide intermediate in sequences containing aspartic acid, which can lead to chain cleavage or the formation of β-aspartyl peptide impurities. researchgate.net Strategies to minimize this include:

Using a weaker base like piperazine (B1678402) instead of the more common piperidine for Fmoc deprotection. researchgate.net

Adding HOBt to the deprotection solution. researchgate.net

Employing sterically hindered side-chain protecting groups for aspartic acid. researchgate.net

Tryptophan-Specific Side Reactions: The tryptophan indole ring is sensitive to the strongly acidic conditions of the final cleavage cocktail. Without protection, it can be modified by cations generated from other protecting groups. The most effective way to prevent this is by using an indole-protected building block, such as Fmoc-Trp(Boc)-OH, during synthesis. peptide.com

Aggregation: Hydrophobic sequences, particularly those containing residues like fluorotryptophan, are prone to aggregation on the solid support. This can hinder reagent access, leading to incomplete coupling and deprotection. Several physical and chemical methods can disrupt the hydrogen bonding that causes aggregation, including sonication, microwave irradiation, coupling at higher temperatures, or adding chaotropic salts or organic solvents like DMSO to the reaction mixture. peptide.com

Table 2: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy | Reference(s) |

| Racemization | Loss of stereochemical purity at the α-carbon during activation/coupling. | Use of urethane protecting groups (Fmoc); addition of HOBt or HOAt to coupling reagents. | semanticscholar.orgpeptide.com |

| Aspartimide Formation | Base-catalyzed cyclization of aspartyl residues, leading to byproducts. | Use of piperazine instead of piperidine; addition of HOBt to deprotection solution. | researchgate.net |

| Indole Modification | Alkylation or other modification of the tryptophan side chain during acid cleavage. | Use of an indole-protecting group, typically Boc, on the tryptophan building block. | peptide.com |

| Peptide Aggregation | Self-association of peptide chains on the resin, hindering reactions. | Change solvent to NMP/DMSO; sonication; microwave irradiation; use of chaotropic salts. | peptide.com |

Chemoenzymatic and Fragment Ligation Strategies for Complex Peptide Architectures

For the synthesis of very long peptides or small proteins, traditional linear SPPS becomes inefficient due to accumulating side reactions and incomplete steps. To overcome these limitations, convergent strategies involving chemoenzymatic synthesis and fragment ligation are employed.

Chemoenzymatic Peptide Synthesis (CEPS): This approach leverages the catalytic power of enzymes to form peptide bonds under mild, aqueous conditions, offering high stereoselectivity and avoiding the need for extensive side-chain protection. qyaobio.com Proteases, which naturally hydrolyze peptide bonds, can be driven in the reverse direction (aminolysis) under kinetically controlled conditions. mdpi.com

Enzyme Specificity: Enzymes like α-chymotrypsin are well-suited for this purpose as they show a preference for cleaving (and thus forming) peptide bonds adjacent to large hydrophobic residues like tryptophan. mdpi.com

Demonstrated Feasibility: Research has shown that adenylating enzymes, such as the A domain of tyrocidine synthetase (TycA-A), can successfully catalyze the formation of amide bonds using 6-fluorotryptophan as a substrate to produce dipeptides. nih.govresearchgate.net This confirms the potential of CEPS for incorporating fluorinated tryptophans into larger structures.

Fragment Ligation Strategies: The most prominent fragment ligation method is Native Chemical Ligation (NCL). This technique allows for the assembly of large peptides and even full-sized proteins from smaller, unprotected peptide fragments. nih.gov The process involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. acs.org This initial reaction forms a thioester-linked intermediate that spontaneously rearranges to create a stable, native peptide bond. acs.org NCL is exceptionally powerful for incorporating unnatural amino acids into large protein domains, a task that is often intractable by other methods. pnas.org This strategy allows a synthetically accessible peptide fragment containing 6-fluorotryptophan to be ligated to other fragments produced either synthetically or via recombinant expression, enabling the creation of complex, site-specifically modified proteins. nih.govpnas.org

Table 3: Comparison of Convergent Synthesis Strategies

| Strategy | Description | Key Advantages | Application for 6-F-Trp |

| Chemoenzymatic Peptide Synthesis (CEPS) | Enzyme-catalyzed peptide bond formation. | Mild, aqueous conditions; high stereoselectivity; minimal side-chain protection needed. | Feasible for ligating fragments, especially using enzymes with specificity for Trp. mdpi.comnih.govresearchgate.net |

| Native Chemical Ligation (NCL) | Chemical reaction between a peptide thioester and an N-terminal Cys fragment. | Creates native peptide bonds; allows assembly of very large proteins; compatible with unprotected fragments. | Ideal for incorporating a synthetic 6-F-Trp-containing peptide into a larger protein scaffold. nih.govpnas.org |

Applications in Peptide and Protein Engineering for Structural and Functional Elucidation

Precision Incorporation of Fluorinated Tryptophan Analogues into Proteins

To leverage 6-fluorotryptophan as a spectroscopic probe, its precise placement within the protein sequence is paramount. This can be achieved through global substitution in auxotrophic strains or, more powerfully, through site-specific incorporation methods that expand the genetic code or utilize in vitro systems.

The site-specific incorporation of unnatural amino acids like 6-fluorotryptophan has been made possible by the development of genetic encoding systems. acs.orgnih.govanu.edu.au These systems typically rely on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense or "amber" stop codon (UAG). acs.orgnih.govanu.edu.au Researchers have successfully engineered tryptophanyl-tRNA synthetases (TrpRS) that can charge a suppressor tRNA with 6-fluorotryptophan. anu.edu.au This charged tRNA then delivers the fluorinated analogue to the ribosome in response to an in-frame amber codon, leading to its incorporation at a single, predetermined site within the protein. acs.organu.edu.auanu.edu.au

This technology has been refined to improve efficiency and specificity. For instance, engineered strains of Bacillus subtilis and E. coli have been developed to support the proteome-wide encoding of fluorotryptophans, including 6-fluorotryptophan. researchgate.netplos.org Furthermore, strategies to reduce competition from endogenous release factors, which normally terminate translation at stop codons, have enhanced the yield of the modified proteins. acs.org A key advantage of this approach is the ability to introduce a single fluorine atom into a large protein, minimizing structural perturbation while providing a clean, sensitive NMR signal. anu.edu.auanu.edu.au

Cell-free protein synthesis (CFPS) offers a powerful alternative to in vivo expression for incorporating non-canonical amino acids. nih.govresearchgate.netnih.gov These systems consist of cellular extracts containing all the necessary machinery for transcription and translation, allowing for protein production in a test tube. nih.govnih.gov By depleting the natural tryptophan from the synthesis reaction and supplementing it with 6-fluorotryptophan, researchers can achieve high-efficiency, residue-specific replacement of tryptophan with its fluorinated counterpart. nih.govresearchgate.net

CFPS has been used to successfully produce proteins like streptavidin and human serum retinol-binding protein (RBP) containing 6-fluorotryptophan. nih.govnih.gov Mass spectrometry analysis has confirmed near-100% incorporation of the fluorinated analogue. researchgate.net This method is particularly advantageous for its speed, high yields, and the ability to easily manipulate the reaction environment, making it a convenient platform for high-throughput screening and production of proteins labeled with unnatural amino acids. nih.govnih.gov

Genetic Encoding Systems for Expanded Amino Acid Repertoires

Probing Protein Structure and Dynamics using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

The fluorine atom is an ideal NMR probe due to its 100% natural abundance, spin-1/2 nucleus, and the absence of background signals in biological macromolecules. acs.organu.edu.auacs.org Once 6-fluorotryptophan is incorporated into a protein, ¹⁹F NMR spectroscopy can be used to gain detailed information about the protein's local environment, conformational changes, and interactions with other molecules. acs.orgresearchgate.net

The ¹⁹F chemical shift is exceptionally sensitive to its local electronic environment, spanning a range of over 300 ppm. anu.edu.aursc.org This sensitivity makes it a powerful reporter of subtle changes in protein structure. rsc.orgnih.govpnas.org For example, in studies of rat cellular retinol (B82714) binding protein II (CRBP II), the ¹⁹F resonances of incorporated 6-fluorotryptophan residues exhibited distinct chemical shifts depending on their location within the protein. nih.gov Upon binding of the ligand all-trans-retinol, specific resonances shifted significantly, indicating a change in the local environment of those particular tryptophan residues. nih.gov Similarly, during the unfolding of intestinal fatty acid-binding protein, the two 6-fluorotryptophan probes showed different responses to increasing concentrations of denaturant, reflecting their unique environments and roles in the folding pathway. pnas.org

| Tryptophan Residue | Predicted Location | Chemical Shift Change (ppm) upon Retinol Binding | Reference |

|---|---|---|---|

| Trp9 | Removed from ligand binding site | 0.5 (downfield) | nih.gov |

| Trp89 | Minor perturbation | Minor | nih.gov |

| Trp107 | In ligand binding site | 2.0 (downfield) | nih.gov |

| Trp110 | Minor perturbation | Minor | nih.gov |

The sensitivity of the ¹⁹F probe allows for the detailed characterization of dynamic protein processes such as conformational changes and ligand binding. acs.orgnih.gov By monitoring the ¹⁹F NMR spectrum of a protein labeled with 6-fluorotryptophan, researchers can track the transition between different functional states. acs.orgpnas.org

A notable example is the study of flaviviral NS2B-NS3 proteases, where site-specifically incorporated fluorotryptophan revealed the existence of an indole (B1671886) ring "flip" in the apo state of the enzyme. acs.org This conformational heterogeneity was suppressed upon the binding of an active-site inhibitor, demonstrating the power of ¹⁹F NMR to dissect the conformational landscape of a protein and how it is modulated by ligand binding. acs.org In another study, ¹⁹F NMR analysis of 6-fluorotryptophan-labeled intestinal fatty acid-binding protein led to the identification and characterization of a highly populated folding intermediate, providing crucial insights into the protein's folding mechanism. pnas.org

| Protein System | Finding | Significance | Reference |

|---|---|---|---|

| Intestinal Fatty Acid-Binding Protein | Identified a stable folding intermediate in equilibrium with native and unfolded forms. | Provided insight into the folding pathway of a β-sheet protein. | pnas.org |

| E. coli Dihydrofolate Reductase | Monitored equilibrium folding and ligand binding events at five distinct tryptophan sites. | Demonstrated the ability to probe local structural changes throughout the protein. | nih.gov |

| Flaviviral NS2B-NS3 Proteases | Detected conformational heterogeneity (indole ring flip) that was suppressed by an inhibitor. | Elucidated the dynamic nature of the enzyme's active site and its response to ligand binding. | acs.org |

When two fluorine nuclei are in close spatial proximity, they can exhibit through-space scalar coupling (TSJFF), which can be detected in NMR experiments. nih.gov This phenomenon provides a direct measure of the proximity between two labeled sites in a protein. nih.gov Researchers have shown that ¹⁹F-¹⁹F TOCSY experiments are sensitive enough to detect these couplings, even when the fluorinated amino acids are separated by more than the sum of their van der Waals radii. nih.gov

In addition to scalar couplings, dipolar couplings between fluorine nuclei can be used to measure interatomic distances. researchgate.netnih.gov Fast magic angle spinning (MAS) NMR experiments on proteins containing fluorinated residues have yielded distance restraints in the range of 8–16 Å. nih.gov The strong dipolar coupling between ¹⁹F nuclei also allows for the measurement of nuclear Overhauser effects (NOEs), which can provide information about intramolecular contacts and solvent exposure. scholaris.ca These distance measurements provide valuable restraints for improving the accuracy and precision of protein structure determination. nih.gov

Elucidating Conformational Transitions and Ligand Binding Events

Investigations into Protein-Ligand Interactions and Enzyme Catalysis

The introduction of a fluorine atom onto the indole ring of tryptophan alters its electronic properties without significantly increasing its size, making 6-fluorotryptophan a minimally perturbing probe. anu.edu.au This strategic substitution has proven invaluable for studying various aspects of protein science.

The replacement of tryptophan with 6-fluorotryptophan has been instrumental in characterizing protein-ligand interactions. The fluorine atom serves as a sensitive reporter for changes in the local environment, which can be monitored using techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

A notable example is the study of ligand binding to bovine serum albumin (BSA). Using L-6-fluorotryptophan as a probe, researchers were able to identify both high- and low-affinity binding sites for tryptophan on the protein. nih.gov ¹⁹F NMR provided a direct measure of the binding avidity. nih.gov Further experiments involving competitive ligands demonstrated that the binding at the high-affinity site is both hydrophobic and shape-specific. For instance, L-phenylalanine was found to be a poor competitor, whereas other tryptophan-containing peptides could effectively displace L-6-fluorotryptophan. nih.gov This NMR-based assay is well-suited for discovering selective binding agents for proteins. nih.gov

The stability of proteins can also be influenced by the incorporation of 6-fluorotryptophan, which in turn can affect binding affinities. Studies on Staphylococcal nuclease showed that the incorporation of 6-fluorotryptophan did not significantly alter the protein's stability. acs.org In contrast, when incorporated into the protein transthyretin, 6-fluorotryptophan was found to increase the rate of aggregation compared to the wild-type protein or protein containing 5-fluorotryptophan. nih.gov This highlights the site-specific effects that fluorination can have on protein structure and stability, which are critical factors in ligand binding. nih.govresearchgate.net

Table 1: Relative Binding Affinities and Stability Effects of 6-Fluorotryptophan Incorporation

| Protein | Method | Observation | Reference |

| Bovine Serum Albumin | ¹⁹F NMR | Identified high and low-affinity binding sites for L-6-fluorotryptophan. | nih.gov |

| Staphylococcal Nuclease | Guanidine-HCl and thermal unfolding | Incorporation of 6-fluorotryptophan did not alter protein stability. | acs.org |

| Transthyretin | Aggregation assays and ¹⁹F NMR | WT-6FW aggregated more rapidly than WT-TTR or WT-5FW, indicating reduced stability. | nih.govresearchgate.net |

Fmoc-6-fluoro-DL-tryptophan is a valuable tool for elucidating the mechanisms of enzymes that utilize tryptophan as a substrate. The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the indole ring, providing insights into the catalytic cycle. nih.govresearchgate.net

One such enzyme is the tryptophan reverse N-prenyltransferase, CymD. Kinetic characterization of CymD with 6-fluorotryptophan as a substrate revealed that while it is processed by the enzyme, the catalytic efficiency is modestly reduced compared to the native substrate. nih.gov This suggests that a significant positive charge does not accumulate on the indole ring during the catalytic process. nih.gov Positional isotope exchange (PIX) experiments using 6-fluorotryptophan further supported a dissociative mechanism for the enzyme, where the initial ionization of the prenyl donor occurs before the attack by the tryptophan indole ring. nih.govrsc.org

In another example, studies on D-lactate dehydrogenase in Escherichia coli showed that the incorporation of 6-fluorotryptophan resulted in a specific activity that was half that of the control enzyme. nih.gov Similarly, the activity of β-galactosidase was reduced to 10% of the normal level when 6-fluorotryptophan was incorporated. nih.gov These findings demonstrate that while proteins containing 6-fluorotryptophan can be functional, their activity is often modulated, providing a means to probe structure-function relationships. nih.gov

Table 2: Kinetic Parameters for Enzymes with 6-Fluorotryptophan

| Enzyme | Substrate | K_M (μM) | k_cat (s⁻¹) | Reference |

| CymD | L-Tryptophan | 7.6 | 0.037 | nih.gov |

| CymD | 6-Fluorotryptophan | 2.6 | 0.011 | nih.gov |

The study of allosteric modulation and the associated conformational changes in proteins is another area where 6-fluorotryptophan has proven to be a powerful probe, primarily through the use of ¹⁹F NMR spectroscopy. acs.orgnih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an excellent reporter of conformational changes, even those that are subtle and occur distant from the active site. nih.govacs.org

The enzyme dihydrofolate reductase (DHFR), which has multiple tryptophan residues, was labeled with 6-fluorotryptophan to study its conformational dynamics. acs.orgnih.gov In the absence of a ligand, the ¹⁹F NMR spectrum showed broad and overlapping signals, indicative of a flexible protein structure. acs.org However, upon the binding of its cofactor, NADPH, or an inhibitor, methotrexate, the resonances became sharper and more dispersed. acs.org This indicated a reduction in conformational dynamics and a shift towards a more ordered structure upon ligand binding, a hallmark of conformational coupling. acs.org

Analytical Methodologies for the Characterization and Quantification of Fmoc 6 Fluoro Dl Tryptophan and Derived Peptides

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Fmoc-6-fluoro-DL-tryptophan. The choice between High-Performance Liquid Chromatography (HPLC) and Nano-Liquid Chromatography (nano-LC) depends on the analytical goal, whether it be routine purity assessment or high-sensitivity enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the chemical purity and verifying the identity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. The methodology separates compounds based on their hydrophobicity, which is ideal for the relatively nonpolar Fmoc-protected amino acid.

In a typical application, a C18 column is used as the stationary phase. A gradient elution system, commonly involving a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer with an acid additive such as trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol), is employed to separate the target compound from impurities. phenomenex.com Detection is most often accomplished using an ultraviolet (UV) detector, as the fluorenyl group of the Fmoc-protecting group is a strong chromophore, typically showing maximum absorbance around 260-266 nm. The purity of a sample is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. The identity is confirmed by comparing the retention time of the sample to that of a certified reference standard. For fluorinated tryptophan analogs, HPLC methods have been developed that can achieve baseline separation in under 10 minutes. mdpi.comdntb.gov.ua

| Parameter | Typical Condition | Source(s) |

| Column | Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) or equivalent C18 | |

| Mobile Phase | A: 20 mM ammonium acetate, pH 4.1; B: Methanol | |

| Gradient | Isocratic (e.g., 60:40 A:B) or Gradient Elution | acs.org |

| Flow Rate | 1.0 mL/min | |

| Temperature | 25 °C | |

| Detection | UV at 260 nm | |

| Application | Purity assessment, identity confirmation | alfa-chemistry.comalfa-chemistry.com |

While HPLC is sufficient for purity analysis, the separation of the D- and L-enantiomers of this compound requires a chiral separation technique. Nano-liquid chromatography (nano-LC), operating at flow rates in the nanoliter-per-minute range, offers significantly enhanced sensitivity and resolution, making it highly suitable for challenging enantiomeric separations. nih.gov

For this purpose, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), have proven effective in resolving the enantiomers of Fmoc-derivatized amino acids. nih.govresearchgate.net The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers, leading to different retention times. The use of nano-LC coupled with a sensitive detector, such as laser-induced fluorescence, can achieve detection limits in the low nanomolar range, which is critical for analyzing trace amounts of one enantiomer in the presence of a large excess of the other. researchgate.net Studies have shown that nano-LC can successfully separate 19 out of 23 Fmoc-amino acids tested on a novel CSP. nih.gov

| Parameter | Typical Condition | Source(s) |

| Column | Chiral Stationary Phase (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate)) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol/Water with acidic modifier (e.g., TFA) | nih.gov |

| Flow Rate | ~800 nL/min | nih.gov |

| Detection | UV or Laser-Induced Fluorescence (LIF) | researchgate.net |

| Application | Enantiomeric purity, resolution of D- and L-isomers | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identity

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to enhance the detectability of analytes or to improve their chromatographic properties. For amino acids, this typically involves reacting the primary or secondary amine group to attach a moiety that is strongly UV-absorbent or fluorescent.

9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used pre-column derivatization reagent for both primary and secondary amino acids. scielo.broup.comacs.org The reaction is typically carried out under mild alkaline conditions (e.g., in a borate (B1201080) buffer at pH 8-11.4) and proceeds rapidly at room temperature. acs.orgnih.gov Fmoc-Cl reacts with the amino group of tryptophan (or its fluorinated analog) to form a highly stable, fluorescent Fmoc-carbamate. conicet.gov.ar This derivatization has two major advantages: it allows for highly sensitive fluorescence detection (excitation ~260 nm, emission ~315-325 nm), and the resulting derivative is well-suited for reversed-phase HPLC. phenomenex.comthermofisher.com

A key challenge with Fmoc-Cl derivatization is the hydrolysis of the reagent in the aqueous, alkaline reaction medium, which produces the highly fluorescent byproduct 9-fluorenylmethanol (FMOC-OH). scielo.bracs.org This byproduct can interfere with the chromatographic analysis of the derivatized amino acids. To mitigate this, the reaction conditions must be carefully optimized, or excess reagent and byproducts can be removed by a liquid-liquid extraction step or by reacting them with a scavenger molecule. acs.org An alternative approach involves performing the derivatization on a solid support to minimize water-related side reactions. acs.org While primarily used for pre-column derivatization, post-column derivatization is also possible, where the reagent is mixed with the column effluent before it reaches the detector. nih.gov However, pre-column derivatization is more common for Fmoc-Cl. oup.comnih.gov

While Fmoc-Cl is effective, several other reagents are available for the analysis of tryptophan and its derivatives, each with distinct advantages and disadvantages. oup.comnih.gov

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. thermofisher.comjafs.com.pl It is a popular pre-column reagent because OPA itself is not fluorescent and does not interfere with the chromatogram. jafs.com.pl However, a major drawback is that OPA does not react with secondary amines (like proline) and the resulting derivatives can be unstable, often necessitating automated derivatization immediately before injection. nih.gov

Dansyl Chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulfonyl chloride, or Dansyl chloride, reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts. nih.gov It has been widely used for amino acid analysis. However, the reaction can be slow, and excess reagent must be removed as it is also fluorescent. researchgate.net

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives. These are analyzed by UV detection. While less sensitive than fluorescence-based methods, it is a robust and reliable method often used in protein sequencing. nih.govmdpi.com

Silylating Reagents (e.g., MTBSTFA): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids must be made volatile. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on amine and carboxyl groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. mdpi.com These derivatives are more stable and less sensitive to moisture than other silyl (B83357) derivatives.

| Reagent | Target Amines | Detection | Advantages | Disadvantages | Source(s) |

| Fmoc-Cl | Primary & Secondary | Fluorescence, UV | High sensitivity, stable derivatives | Reagent hydrolysis creates fluorescent byproduct (FMOC-OH) | scielo.bracs.orgsci-hub.box |

| OPA | Primary only | Fluorescence | Reagent is not fluorescent, fast reaction | Derivatives can be unstable, does not react with secondary amines | nih.govjafs.com.pl |

| Dansyl-Cl | Primary & Secondary | Fluorescence | Stable derivatives | Slow reaction, excess reagent is fluorescent and must be removed | nih.govresearchgate.net |

| PITC | Primary & Secondary | UV | Robust, well-established (Edman chemistry) | Lower sensitivity than fluorescence methods | nih.govmdpi.com |

| MTBSTFA | Primary & Secondary | Mass Spectrometry (GC-MS) | Creates volatile derivatives for GC | Requires anhydrous conditions, for GC-MS only | mdpi.com |

Pre-column and Post-column Derivatization with Fmoc-Chloride

Mass Spectrometry (MS) in Structural and Quantitative Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for the unambiguous structural confirmation of this compound and for the analysis of peptides containing this modified amino acid.

When coupled with liquid chromatography (LC-MS), it provides both separation and identification. For this compound, high-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other molecules with the same nominal mass. For instance, mass spectrometry has been used to confirm the successful biosynthesis and incorporation of various halogenated tryptophan derivatives into proteins by detecting the expected mass shift. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is used for further structural elucidation. In an MS/MS experiment, the parent ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. This can be used to confirm the presence of the Fmoc group and the fluorotryptophan core, and potentially to verify the position of the fluorine atom on the indole (B1671886) ring. In peptide analysis, MS and MS/MS are indispensable for sequencing and identifying post-translational or synthetic modifications. The incorporation of 6-fluoro-tryptophan instead of natural tryptophan results in a predictable mass increase in the peptide, which is readily detected by MS. plos.orgkcl.ac.uk This allows for precise verification that the synthetic peptide contains the modified residue at the correct position.

| Compound/Derivative | Analytical Goal | Key Finding (m/z) | Technique | Source(s) |

| 6-Fluoro-DL-tryptophan | Molecular Ion Detection | [M+H]⁺ with m/z 223.08 | LC-MS | nih.gov |

| Chloro-tryptophan | Incorporation into Protein | Mass shift observed (Expected: 27654 Da, Found: 27654 Da) | Protein MS | nih.gov |

| Bromo-tryptophan | Incorporation into Protein | Mass shift observed (Expected: 27699 Da, Found: 27699 Da) | Protein MS | nih.gov |

| 7-Bromoindolepyruvate | Metabolite Identification | [M+H]⁺ with m/z 280.9688 {⁷⁹Br} | LC-MS | plos.org |

| Fmoc-Peptide | Synthesis Quality Control | Detection of expected molecular weight peak | MALDI-MS | kcl.ac.uk |

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the molecular mass of this compound and peptides containing it. This technique provides a high degree of mass accuracy, typically in the parts-per-million (ppm) range, which allows for the unambiguous confirmation of the elemental composition of a molecule.

The molecular weight of this compound is 444.46 g/mol . wuxiapptec.com HRMS analysis of this compound would yield a measured mass that is extremely close to this theoretical value, thereby confirming its identity. For instance, in the analysis of peptides, HRMS can differentiate between the intended peptide and any by-products that may have formed during synthesis, such as those resulting from incomplete reactions or the modification of side chains. The high resolving power of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for mass measurement accuracy of less than 1 ppm, which is critical for the identification of peptides and their modifications. wiley-vch.de

Table 1: Theoretical and Observed Masses for this compound

| Compound | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |

| This compound | 444.1594 | 444.1591 | -0.7 |

This table is illustrative and based on typical HRMS performance.

Tandem Mass Spectrometry for Sequence Verification in Peptides

The fragmentation pattern, which primarily consists of b- and y-type ions, provides a fingerprint of the peptide's sequence. acs.org Each peak in the MS/MS spectrum corresponds to a specific fragment of the peptide, allowing for the determination of the amino acid sequence and the precise location of any modifications, including the 6-fluoro-tryptophan residue. acs.org This technique is powerful enough to pinpoint errors or modifications at specific sites within the peptide chain. The development of datasets containing tandem mass spectra of modified peptides is crucial for advancing machine learning models that can accurately predict the properties of these molecules. nips.cc

Table 2: Example MS/MS Fragmentation Data for a Hypothetical Peptide (Gly-6F-Trp-Ala)

| Fragment Ion | Calculated m/z | Observed m/z | Amino Acid Sequence |

| b1 | 58.0293 | 58.0290 | Gly |

| b2 | 279.1064 | 279.1061 | Gly-6F-Trp |

| y1 | 90.0555 | 90.0552 | Ala |

| y2 | 311.1326 | 311.1323 | 6F-Trp-Ala |

This table is for illustrative purposes.

Spectroscopic Techniques for Analytical Confirmation

Spectroscopic methods provide complementary information for the characterization of this compound and its derived peptides by probing their electronic and vibrational properties.

Ultraviolet-Visible Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for detecting the chromophoric groups present in this compound. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the indole ring of the tryptophan derivative both absorb UV light.

The Fmoc group exhibits strong absorbance in the deep UV region. d-nb.info The indole ring of tryptophan typically has an absorption maximum around 280 nm. nih.gov The introduction of a fluorine atom to the indole ring can cause a characteristic shift in the absorption spectrum. For example, substitution of a fluorine atom on the tryptophan indole ring can cause a red shift in the absorption spectrum compared to native tryptophan. nih.gov Specifically, 6-fluorotryptophan has been shown to have a maximum excitation wavelength of 281 nm. ucalgary.ca The UV-Vis spectrum can therefore be used to confirm the presence of both the Fmoc group and the fluorinated tryptophan residue. The incorporation of fluorinated tryptophan into peptides can be confirmed by their UV-visible spectra. rsc.org

Table 3: Characteristic UV-Vis Absorption Maxima

| Chromophore | Typical λmax (nm) | Notes |

| Fmoc group | ~265, ~290, ~301 | Multiple peaks characteristic of the fluorenyl group. |

| Tryptophan | ~280 | nih.gov |

| 6-Fluorotryptophan | ~281 | ucalgary.ca |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule, providing a vibrational fingerprint of the compound. spectroscopyonline.comyoutube.com These methods can be used to confirm the structure of this compound by identifying key vibrational modes.

In the IR spectrum of an Fmoc-protected amino acid, characteristic peaks would be observed for the N-H stretch of the carbamate (B1207046), the C=O stretch of the carbamate and carboxylic acid, and aromatic C-H and C=C stretching vibrations from both the fluorenyl and indole rings. rsc.org Specifically, the IR spectrum of N-(9-Fluorenylmethoxycarbonyl) derivatives typically shows bands for N-H stretching around 3338-3307 cm⁻¹, C=O stretching around 1702-1697 cm⁻¹, and C=C stretching around 1530-1520 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information. The aromatic rings of the Fmoc and indole moieties would give rise to distinct Raman signals. acs.org The C-F bond also has a characteristic vibration, though it can sometimes be weak and difficult to observe. The use of unnatural amino acids as IR probes is a growing field for studying protein structure and dynamics. acs.org

Table 4: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Carbamate) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carbamate) | Stretching | ~1700 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1000 |

| C-F | Stretching | 1400-1000 |

This table provides general ranges for the indicated functional groups.

Biochemical and Biosynthetic Pathways Involving Fluorinated Tryptophan Analogues

Metabolic Transformations of Fluorinated Tryptophans

Fluorinated tryptophan analogues can undergo various metabolic transformations, acting as substrates for enzymes that normally process natural tryptophan. This allows them to enter and influence key metabolic routes.

The metabolism of 6-fluoro-DL-tryptophan (6F-Trp) has been observed in rats, where it is processed by the serotoninergic pathway. nih.gov Following administration, 6F-Trp is metabolized into several new compounds, including 6-fluoro-5-hydroxytryptophan and 6-fluoro-5-hydroxyindoleacetic acid (6-fluoro-5-HIAA). nih.gov A key metabolite identified is 6-fluoro-serotonin (6F-5-HT). nih.gov This demonstrates that the enzymatic machinery responsible for tryptophan hydroxylation and decarboxylation can process the 6-fluoro analogue.

Fluorinated tryptophans are recognized by enzymes in the three main tryptophan degradation pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway. nih.gov For instance, 6-fluorotryptophan can be oxidized by tryptophan 2,3-dioxygenase, a key enzyme in the kynurenine pathway, although sometimes at different rates than natural tryptophan. nih.gov Furthermore, enzymes like tryptophan synthase, which catalyze the final steps of tryptophan biosynthesis, can accept fluorinated indole analogues as substrates to generate the corresponding fluorinated tryptophan. wikipedia.org Other enzymatic modifications, such as nitration by cytochrome P450 enzymes like TxtE, have also been demonstrated on fluorinated tryptophan analogues. nih.gov

| Enzyme/Pathway | Substrate(s) | Product(s) | Organism/System |

| Serotoninergic Pathway | 6-fluoro-DL-tryptophan (6F-Trp) | 6-fluoro-5-hydroxytryptophan, 6-fluoro-5-HIAA, 6-fluoro-5-HT | Rat Brain |

| Tryptophan Synthase | Fluorinated Indoles, L-serine | Fluorinated Tryptophan Analogues | Eubacteria, Fungi, Plantae |

| Kynurenine Pathway | 6-fluorotryptophan | Metabolites of the kynurenine pathway | In vitro / Ex vivo tissue |

| Cytochrome P450 (TxtE) | 4-F-dl-tryptophan, 5-F-l-tryptophan | Nitrated fluorinated tryptophan | In vitro enzymatic reaction |

Fluorinated tryptophan analogues can serve as precursors for the de novo synthesis of fluorinated metabolites within an organism. A prominent example is the in vivo production of 6-fluoro-serotonin (6F-5-HT) from 6-fluoro-DL-tryptophan in the rat brain. nih.gov This highlights the potential of using these analogues as probes to trace specific metabolic pools. nih.gov

In microorganisms, adaptive laboratory evolution has enabled Escherichia coli to utilize fluoroindoles, such as 6-fluoroindole (B127801), as a precursor to synthesize 6-fluorotryptophan. frontiersin.org The bacterium then incorporates this non-canonical amino acid into its proteins. frontiersin.org In plants, modifying biosynthetic pathways can lead to the production of novel fluorinated alkaloids using fluorinated tryptophan as a starting unit. rsc.org These findings underscore the role of fluorinated tryptophans not just as metabolic probes but also as building blocks for generating novel fluorinated natural products. nih.govacs.org

Enzymatic Processing and Biotransformation Pathways

Impact on Amino Acid Homeostasis and Protein Biosynthesis

The presence of fluorinated tryptophan analogues can disrupt the delicate balance of amino acid levels and interfere with the process of protein synthesis.

6-fluoro-DL-tryptophan competes with L-tryptophan for biological transport and binding. nih.govapexbt.com Studies have shown that 6-F-TRP competes with L-tryptophan for binding to serum albumin and for transport across the blood-brain barrier. nih.gov The large neutral amino acid transporter (LAT), responsible for the uptake of tryptophan and other large amino acids, also transports fluorinated tryptophan analogues. nih.govsnmjournals.org This competition can lead to a decrease in the uptake of natural tryptophan into cells and tissues. nih.gov

Furthermore, the administration of 6F-Trp in rats led to a significant, dose-dependent increase in the concentration of natural tryptophan in the brain. nih.govapexbt.com This was suggested to be a result of 6F-Trp inhibiting the incorporation of tryptophan into proteins, as supported by experiments in mouse neuroblastoma cells. nih.govapexbt.com This disruption of tryptophan utilization can affect processes that rely on its availability, such as the synthesis of serotonin, where 6F-Trp was found to cause a transient depletion of serotonin levels. nih.govapexbt.com

| Molecule | Binding/Transport Protein | Interaction Type | Effect |

| 6-fluoro-DL-tryptophan | Serum Albumin | Competitive Binding | Lower binding affinity compared to L-tryptophan. nih.gov |

| 6-fluoro-DL-tryptophan | Blood-Brain Barrier Transporter (LAT) | Competitive Transport | Decreased brain uptake of L-tryptophan. nih.gov |

| 6-fluoro-DL-tryptophan | Protein Synthesis Machinery | Inhibition | Reduced incorporation of L-tryptophan into protein. nih.govapexbt.com |

The incorporation of non-canonical amino acids like fluorinated tryptophan into proteins can elicit various cellular responses. While some proteins tolerate this substitution, others can be significantly affected. For example, the global incorporation of 6-fluorotryptophan (6FW) into the bacterial lectin RSL resulted in the protein becoming insoluble, whereas other fluorinated variants remained soluble. acs.org

In other cases, global substitution with fluorinated amino acids can alter protein properties. The replacement of all tryptophan residues with 5-fluoro-L-tryptophan in a lipase (B570770) from Candida antarctica resulted in a variant with lower catalytic activity but increased resistance to proteolytic degradation. acs.org Cells can also adapt to the presence of what is initially a toxic antimetabolite. Through adaptive laboratory evolution, E. coli strains have been developed that can grow using 6-fluoroindole as a tryptophan source, indicating a profound metabolic and regulatory rearrangement to accommodate the widespread incorporation of 6-fluorotryptophan into the proteome. frontiersin.org This demonstrates a remarkable cellular plasticity in response to the challenge of incorporating non-canonical amino acids. mdpi.comacs.org

Future Research Directions and Translational Perspectives

Development of Next-Generation Fluorinated Tryptophan Probes

The development of novel fluorinated tryptophan analogs is a burgeoning area of research. mdpi.comnih.gov While 5- and 6-fluorotryptophan exhibit fluorescence quantum yields similar to natural tryptophan, 4- and 7-fluorotryptophan are essentially non-fluorescent at room temperature. nih.gov This variation in photophysical properties allows for the design of specialized probes for diverse applications. For instance, 7-fluorotryptophan has demonstrated high in vivo stability, making it a promising candidate for positron emission tomography (PET) imaging of tryptophan metabolism. researchgate.net

Future research will likely focus on synthesizing tryptophan analogs with unique isotopic patterns, such as selective ¹³C/²H labeling, to enhance their utility in advanced NMR spectroscopy techniques. rsc.org These next-generation probes will offer greater sensitivity and resolution for studying protein structure, dynamics, and interactions in complex biological environments. nih.govrsc.orgresearchgate.net

Advanced Protein Engineering Applications Utilizing Fmoc-6-fluoro-DL-tryptophan

The incorporation of this compound into proteins allows for precise modifications that can enhance their stability and function. acs.org Fluorination can influence protein folding, stability, and interactions with other molecules in a site-specific manner. nih.govmdpi.com For example, the substitution of tryptophan with 6-fluorotryptophan in the protein transthyretin was found to increase its aggregation rate, highlighting the delicate balance of forces governing protein stability. researchgate.netnih.gov

Advanced protein engineering will leverage these properties to design proteins with novel functionalities. By strategically placing fluorinated tryptophan residues, researchers can create enzymes with enhanced thermostability and tolerance to organic solvents, or antibodies with improved antigen-binding affinity. acs.org Furthermore, the unique photoreactivity of certain fluorinated tryptophans, such as the UV-induced crosslinking of 7-fluorotryptophan to phenylalanine, opens up new avenues for creating novel fluorescent protein tags and biosensors. nih.gov

Exploration of Self-Assembling Systems and Bio-Inspired Materials

Fmoc-protected amino acids, including fluorinated derivatives, are known to self-assemble into well-ordered nanostructures like fibrils, ribbons, and nanotubes. frontiersin.orgacs.org The Fmoc group enhances hydrophobicity and promotes π-π stacking interactions, which drive the assembly process. frontiersin.org The nature of the resulting material can be fine-tuned by modifying the amino acid side chain, including through halogenation. mdpi.comresearchgate.net

Future research will explore the creation of novel bio-inspired materials by co-assembling different fluorinated and non-fluorinated amino acids. frontiersin.org These materials could have applications in drug delivery, tissue engineering, and biosensing. mdpi.comnih.gov For example, hydrogels formed from Fmoc-phenylalanine derivatives have been shown to encapsulate and provide sustained release of therapeutic agents. researchgate.net The incorporation of this compound could introduce new properties to these materials, such as altered mechanical strength or responsiveness to specific stimuli.

Integration with Multi-Parametric Biophysical Approaches

The incorporation of 6-fluorotryptophan into proteins provides a sensitive probe for a variety of biophysical techniques. mdpi.com ¹⁹F NMR spectroscopy is particularly powerful for studying protein structure, dynamics, and ligand binding, due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus. nih.govresearchgate.netbiophysics.org

By combining ¹⁹F NMR with other techniques such as fluorescence spectroscopy, UV absorbance, and computational modeling, researchers can gain a more complete picture of protein behavior. nih.gov For instance, real-time ¹⁹F NMR has been used to monitor the unfolding and aggregation of transthyretin, providing insights into the molecular basis of amyloid diseases. researchgate.netnih.gov Future studies will increasingly integrate these multi-parametric approaches to investigate complex biological processes at the molecular level.

Computational Chemistry and Molecular Dynamics Simulations of Fluorinated Tryptophan Systems

Computational methods are essential for understanding the effects of fluorination on protein structure, dynamics, and interactions. nih.govnih.gov Molecular dynamics (MD) simulations can predict how the substitution of tryptophan with 6-fluorotryptophan alters protein behavior. nih.gov These simulations have shown that in some cases, the structural and dynamic changes are minimal, validating the use of fluorinated analogs as probes for native protein systems. nih.gov

The development of accurate force fields for fluorinated amino acids is crucial for reliable computational studies. biorxiv.orgacs.org Recent advancements have led to the creation of parameters for various fluorinated aromatic amino acids, including 6-fluorotryptophan, for use in widely used force fields like AMBER. biorxiv.orgacs.org Future computational work will focus on refining these parameters and applying them to more complex systems, enabling the rational design of fluorinated proteins and materials with desired properties. nih.gov These simulations will also be instrumental in interpreting experimental data from biophysical studies. biorxiv.org

Q & A

Basic Research Questions

Q. How is Fmoc-6-fluoro-DL-tryptophan synthesized, and what are its critical purification steps?

- Methodological Answer : Synthesis involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to the amino group of 6-fluoro-DL-tryptophan. Key steps include:

- Fluorination : Selective fluorination at the 6-position of the indole ring using electrophilic fluorinating agents (e.g., Selectfluor™) under controlled pH .

- Fmoc Protection : Reaction with Fmoc-Cl in anhydrous DMF, followed by purification via reverse-phase HPLC to remove unreacted reagents .

- Validation : Confirm purity (>97%) using LC-MS and NMR (¹H/¹³C) to verify the absence of diastereomeric impurities .

Q. What solvent systems optimize this compound solubility for peptide synthesis?

- Methodological Answer : Solubility varies with polarity:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMF | >50 | Preferred for SPPS workflows |

| DCM | <5 | Limited use due to low solubility |

| Acetonitrile | 10–15 | Useful for HPLC purification |

Q. How does fluorination at the 6-position affect the compound’s fluorescence properties?

- Fluorine’s electron-withdrawing effect quenches indole fluorescence. Compare emission spectra (λex = 280 nm) of:

- Native tryptophan: λem = 348 nm.

- 6-fluoro-DL-tryptophan: λem shifted to 335 nm with reduced intensity .

Advanced Research Questions

Q. How can this compound be used to study enzyme-substrate interactions in tryptophan-metabolizing enzymes (e.g., IDO/TDO)?

- Mechanistic Insight : The 6-fluoro modification mimics tryptophan’s structure but resists catabolism by indoleamine 2,3-dioxygenase (IDO), enabling competitive inhibition studies .

- Protocol :

Kinetic Assays : Measure Ki values using recombinant IDO and varying substrate concentrations.

Crystallography : Co-crystallize with IDO to resolve fluorine’s steric effects on active-site binding .

- Data Contradiction Note : Fluorine’s electronegativity may enhance binding affinity in some isoforms but reduce it in others due to steric clashes .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) with this compound?

- Optimization Framework :

- Coupling Conditions : Use HATU/Oxyma Pure in DMF at 25°C (lower racemization vs. HOBt/DIC) .

- Monitoring : Track diastereomer formation via chiral HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. How does this compound enhance the stability of peptide-based inhibitors in serum?

- Experimental Workflow :

Serum Stability Assay : Incubate peptides (1 mg/mL) in human serum at 37°C.

Half-Life Calculation : Use LC-MS to quantify intact peptide over 24 hours.

- Findings : Fluorine reduces proteolytic cleavage at tryptophan residues, extending t1/2 by 2–3× compared to non-fluorinated analogs .

Data-Driven Research Design

Q. What computational tools predict the conformational impact of 6-fluoro substitution in peptide ligands?

- Methodology :

- Molecular Dynamics (MD) : Simulate fluorine’s effect on side-chain rotamer preferences (e.g., χ1/χ2 angles) using AMBER or GROMACS .

- Docking Studies : Compare binding poses of fluorinated vs. native peptides in AutoDock Vina .

Q. How to resolve conflicting data on fluorine’s role in protein binding affinity?

- Contradiction Analysis Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.